molecular formula C20H21NO3 B1292424 2-Azetidinomethyl-2'-carboethoxybenzophenone CAS No. 898754-53-5

2-Azetidinomethyl-2'-carboethoxybenzophenone

Cat. No.: B1292424
CAS No.: 898754-53-5
M. Wt: 323.4 g/mol
InChI Key: WHSGLWFERWGILU-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-2'-carboethoxybenzophenone is a useful research compound. Its molecular formula is C20H21NO3 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The application of 2-azetidinomethyl-2'-carboethoxybenzophenone and its derivatives in scientific research primarily revolves around their use in organic synthesis and the development of novel chemical reactions. For instance, Bertolini et al. (2008) demonstrated the regioselective ring opening of 2-aryl-substituted four-membered heterocyclic rings with phenols using aryl borates in mild conditions, highlighting the utility of azetidine derivatives in synthesizing beta-aryloxy amines (Bertolini et al., 2008). Similarly, Liu and He (2008) applied an aza-Wittig reaction for synthesizing novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives, showcasing the versatility of azetidine-based intermediates in constructing complex heterocyclic structures (Liu & He, 2008).

Antioxidant and Radical Scavenging Activities

Research into the antioxidant properties of azetidine derivatives revealed their potential in scavenging radicals and acting as radical sinks. A study by Riedl and Hagerman (2001) using the ABTS radical cation decolorization assay indicated the antioxidant activity of polyphenols in complex with proteins, which could be extrapolated to the radical scavenging capabilities of azetidine complexes (Riedl & Hagerman, 2001).

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery, azetidines serve as crucial scaffolds for developing new therapeutic agents. The synthesis and characterization of 2-azetidinones by Sakarya and Yandımoğlu (2018) underline the importance of azetidine derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential biological activity (Sakarya & Yandımoğlu, 2018). Another study by Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering potent antiproliferative compounds that target tubulin, further showcasing the application of azetidine derivatives in the development of antitumor agents (Greene et al., 2016).

Properties

IUPAC Name

ethyl 2-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)18-11-6-5-10-17(18)19(22)16-9-4-3-8-15(16)14-21-12-7-13-21/h3-6,8-11H,2,7,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSGLWFERWGILU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643695
Record name Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-53-5
Record name Ethyl 2-[2-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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